DDP-225 free base anhydrous

antidepressant forced swim test noradrenaline reuptake inhibitor

DDP-225 free base anhydrous (CAS 99487-25-9) is a thieno[2,3-d]pyrimidine small molecule that acts as a dual noradrenaline reuptake inhibitor (NRI) and serotonin 5-HT₃ receptor antagonist. Its molecular formula is C₁₇H₁₇FN₄S, with a molecular weight of 328.41 g/mol and a predicted water solubility of 43.32 mg/L at 25°C.

Molecular Formula C17H17FN4S
Molecular Weight 328.4 g/mol
CAS No. 99487-25-9
Cat. No. B7819530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDP-225 free base anhydrous
CAS99487-25-9
Molecular FormulaC17H17FN4S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
InChIInChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
InChIKeyFVIVKIGLBDRWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDP-225 Free Base Anhydrous (CAS 99487-25-9): Chemical Identity and Pharmacological Class


DDP-225 free base anhydrous (CAS 99487-25-9) is a thieno[2,3-d]pyrimidine small molecule that acts as a dual noradrenaline reuptake inhibitor (NRI) and serotonin 5-HT₃ receptor antagonist [1]. Its molecular formula is C₁₇H₁₇FN₄S, with a molecular weight of 328.41 g/mol and a predicted water solubility of 43.32 mg/L at 25°C . The compound is the parent free base form of MCI-225 (HCl hydrate CAS 99487-26-0) and has been investigated clinically for irritable bowel syndrome with diarrhea (IBS-D), depression, and anxiety disorders [1].

Why DDP-225 Free Base Anhydrous Cannot Be Replaced by In-Class NRIs or 5-HT₃ Antagonists


DDP-225 free base anhydrous simultaneously inhibits noradrenaline reuptake (Ki = 35.0 nM) and antagonises the 5-HT₃ receptor (Ki = 81.0 nM) within a single molecule [1]. Selective noradrenaline reuptake inhibitors (e.g., maprotiline, desipramine) lack 5-HT₃ antagonism, while pure 5-HT₃ antagonists (e.g., alosetron, ondansetron) do not enhance noradrenergic tone. Preclinical and clinical evidence demonstrates that this dual mechanism produces quantitatively distinct efficacy profiles in antidepressant, anxiolytic, and IBS-D models that cannot be replicated by single-target alternatives [1][2].

DDP-225 Free Base Anhydrous: Head-to-Head Quantitative Differentiation Evidence


30-Fold Higher Potency Than Maprotiline in the Rat Forced Swim Test

In the rat forced swim test (FST), a 5-day oral administration of MCI-225 (the HCl salt of DDP-225 free base anhydrous) produced a minimum effective dose (MED) of 1 mg/kg p.o. In the same study, maprotiline required 30 mg/kg, desipramine 10 mg/kg, and imipramine 30 mg/kg to reach comparable efficacy [1]. Only MCI-225 achieved full antidepressant-like activity within this 5-day short-term treatment paradigm, indicating faster onset relative to comparators [1].

antidepressant forced swim test noradrenaline reuptake inhibitor

Anxiolytic Efficacy in Social Interaction Test Without Sedation, Differentiating from Tricyclics and Trazodone

In the rat social interaction (SI) test under high-light conditions, MCI-225 at 10 and 30 mg/kg p.o. significantly increased SI time, comparable to diazepam (1–10 mg/kg) and ondansetron (1 mg/kg). In contrast, maprotiline, imipramine, and trazodone (3–30 mg/kg p.o.) failed to increase SI, and trazodone/imipramine induced sedation at higher doses [1]. The anxiolytic-like effect of MCI-225 was blocked by the 5-HT₃ agonist mCPBG, confirming a 5-HT₃ receptor-mediated mechanism distinct from the non-responder antidepressants [1].

anxiolytic social interaction test 5-HT3 antagonist

Elevated Plus-Maze: Selective Open-Arm Exploration Without Motor Impairment

In the rat elevated plus-maze, MCI-225 (10–100 mg/kg p.o.) selectively increased the number of open-arm entries, indicating an anxiolytic effect without general motor stimulation. Diazepam (30 mg/kg) increased both open and total arm entries, while ondansetron (0.001–1 mg/kg) showed weak efficacy. Maprotiline and imipramine did not increase open-arm entries, and trazodone/imipramine at 100 mg/kg significantly decreased total entries, indicating sedation [1]. This profile positions MCI-225 as an anxiolytic agent free from the sedative liabilities of benzodiazepines and certain antidepressants.

elevated plus-maze anxiolytic sedation

Dual Molecular Action: NA Reuptake Inhibition (Ki = 35 nM) Plus 5-HT₃ Antagonism (Ki = 81 nM) vs Single-Target Agents

MCI-225 inhibited synaptosomal [³H]noradrenaline uptake with a Ki of 35.0 nM, while its affinity for the serotonin transporter (Ki = 491 nM) and dopamine transporter (Ki = 14,800 nM) was 14-fold and >400-fold lower, respectively [1]. At the 5-HT₃ receptor, MCI-225 exhibited a Ki of 81.0 nM and showed no meaningful affinity for M₁, M₂, α₁, or H₁ receptors [1]. By comparison, alosetron is a pure 5-HT₃ antagonist (Ki ≈ 0.3 nM) lacking NA reuptake activity [2], and desipramine is a selective NRI (NET Ki ≈ 4 nM, SERT Ki ≈ 61 nM) without 5-HT₃ blockade [3]. DDP-225 free base anhydrous thus integrates two therapeutically relevant mechanisms in one molecule.

noradrenaline transporter 5-HT3 receptor dual mechanism

Clinical Phase 2 IBS-D Trial: 71% Response Rate vs 25% Placebo

In a randomized, double-blind, placebo-controlled Phase 2a trial in 87 female IBS-D patients, DDP225 1 mg once daily for 8 weeks achieved a 71% response rate for relief of abdominal pain or discomfort, compared with a 25% response rate for placebo (p < 0.05) [1]. While this study did not include an active comparator arm, the magnitude of the placebo-adjusted response (46 percentage points) compares favourably with historical data for alosetron, where the placebo-subtracted response rate in IBS-D trials typically ranges from 10–20% [2].

IBS-D Phase 2 clinical trial abdominal pain

Optimal Deployment Scenarios for DDP-225 Free Base Anhydrous Based on Quantitative Evidence


Preclinical Antidepressant Drug Discovery Requiring High Potency and Rapid Onset

The forced swim test data showing a 30-fold potency advantage over maprotiline and rapid onset within 5-day treatment [1] make DDP-225 free base anhydrous an ideal tool compound for studies investigating fast-onset antidepressant mechanisms or for high-throughput efficacy screening where low dose and short treatment duration are critical.

Anxiety Model Development Requiring Anxiolysis Without Sedation

The elevated plus-maze and social interaction results demonstrate that DDP-225 free base anhydrous produces anxiolytic-like effects without motor impairment, unlike diazepam, trazodone, or imipramine [1]. This profile is valuable for behavioral pharmacology studies where sedation confounds interpretation of anxiety measures.

IBS-D Translational Research and In Vivo Efficacy Models

The dual noradrenaline reuptake/5-HT₃ antagonist mechanism, combined with a Phase 2 clinical response rate of 71% (46% over placebo) in IBS-D patients [2], supports the use of DDP-225 free base anhydrous in translational GI models exploring integrated modulation of visceral sensitivity and motility.

Polypharmacology Reference Standard for Dual NET/5-HT₃ Target Engagement

With well-characterized Ki values at NET (35 nM) and 5-HT₃ (81 nM) receptors and negligible off-target binding at M₁, M₂, α₁, and H₁ sites [3], DDP-225 free base anhydrous serves as a validated reference compound for assay development, selectivity profiling, and molecular modeling of dual NET/5-HT₃ pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDP-225 free base anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.